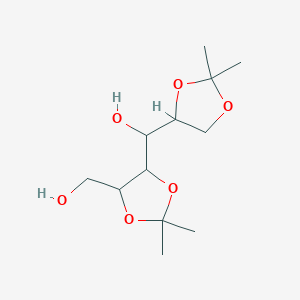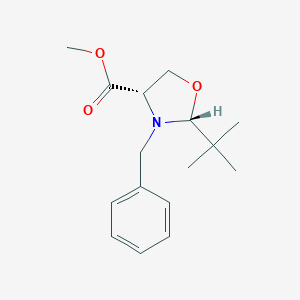
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxazolidine derivatives involves strategic cyclization and rearrangement processes. For instance, oligomers containing oxazolidin-2-one units have been synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, through cyclization into trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and subsequent rearrangement to oxazolidin-2-ones catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). Another synthesis route involves the esterification of related compounds followed by intramolecular reactions to form the oxazolidine ring (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related oxazolidine derivatives has been analyzed using various techniques such as IR, 1H NMR, and CD, along with DFT computational modeling. These studies have revealed preferred three-dimensional structures and the stabilization mechanisms of the oxazolidine ring, such as intramolecular hydrogen bonding (Tomasini et al., 2003).
Chemical Reactions and Properties
Oxazolidine compounds exhibit a variety of chemical behaviors, including reactions with peroxy acids to form hydroxy or benzyloxy derivatives and their further transformation into different products (Nuti & Saettone, 1970). The chemical versatility of these compounds is further demonstrated by their use in tandem oxidation reactions to produce esters from alcohols (Maki et al., 2007).
Physical Properties Analysis
The physical properties of oxazolidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug design. For example, specific oxazolidine compounds crystallize as single enantiomers or racemic mixtures, depending on their substitution patterns and stereochemistry, affecting their reactivity and interaction with other molecules (Guerrero et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and stereoselectivity, of oxazolidine derivatives are influenced by their structural features. The presence of electron-donating or withdrawing groups, the stereochemistry of the oxazolidine ring, and the nature of substituents play a significant role in determining their chemical behavior in various reactions (Feroci et al., 2002).
Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification : This compound has been used in the preparation of β-hydroxyaspartic acid derivatives, which are important for peptide synthesis. Wagner and Tilley (1990) developed a method involving the oxidation of ethynyl moiety to β-carboxylic acid, useful for gram quantities of β-hydroxyaspartic acid derivative synthesis (Wagner & Tilley, 1990).
Diastereoselective Reactions : Brunner and Koskinen (2004) reported on the highly diastereoselective aldol additions of this compound. Their work highlights its utility in achieving single product isomer formation when reacting with chiral aldehydes (Brunner & Koskinen, 2004).
Foldamer Construction : Tomasini et al. (2003) explored the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid derivative for constructing pseudopeptide foldamers. Their research indicated potential applications of this compound in developing novel, conformationally restricted structures for various uses (Tomasini et al., 2003).
Synthesis of Functionalized Oxazolidin-2-ones : Luppi and Tomasini (2003) outlined a straightforward synthesis approach for enantiomerically pure oxazolidinecarboxylic acid derivatives starting from L-aspartic acid, showcasing the flexibility of this compound in synthesizing polyfunctionalized oxazolidin-2-ones (Luppi & Tomasini, 2003).
Synthesis of Methotrexate Derivatives : Piper et al. (1982) utilized a similar compound in the synthesis of methotrexate derivatives, emphasizing its role in the preparation of compounds with potential pharmacological applications (Piper et al., 1982).
Synthesis of Pseudodipeptides : Thierry and Servajean (2004) explored the reactivity of aziridine derivatives, including those related to (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester, in the synthesis of methyleneamino pseudodipeptides, further highlighting its utility in peptide chemistry (Thierry & Servajean, 2004).
Propiedades
IUPAC Name |
methyl (2R,4S)-3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)15-17(10-12-8-6-5-7-9-12)13(11-20-15)14(18)19-4/h5-9,13,15H,10-11H2,1-4H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAOHROUZKWTRP-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447793 | |
| Record name | (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester | |
CAS RN |
145451-89-4 | |
| Record name | (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



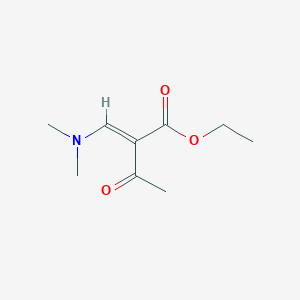
![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)
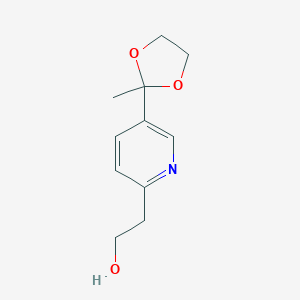

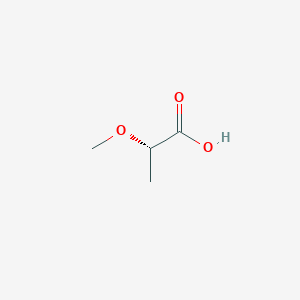
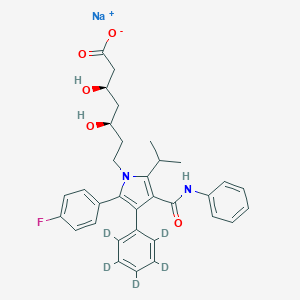
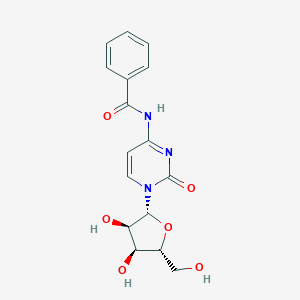
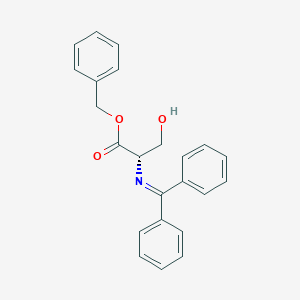
![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)
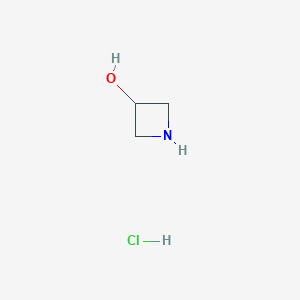
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
